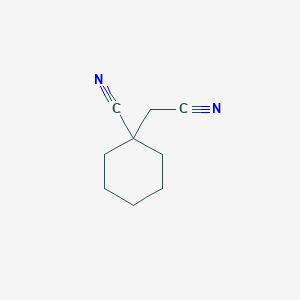

1-(Cyanomethyl)cyclohexanecarbonitrile

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(cyanomethyl)cyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-7-6-9(8-11)4-2-1-3-5-9/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYMZDPHCBAWUHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70448298 | |

| Record name | 1-Cyanocyclohexaneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4172-99-0 | |

| Record name | 1-Cyanocyclohexaneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Application Notes and Protocols: One-Pot Synthesis of 1-(Cyanomethyl)cyclohexanecarbonitrile from Cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed protocol for a proposed one-pot synthesis of 1-(cyanomethyl)cyclohexanecarbonitrile, a key intermediate in the synthesis of pharmaceuticals such as Gabapentin. The synthesis commences from cyclohexanone and malononitrile, proceeding through a tandem Knoevenagel condensation and Michael addition of cyanide in a single reaction vessel. This methodology is designed to enhance efficiency by minimizing intermediate isolation steps, thereby reducing solvent waste and saving time. While a direct, catalyst-free, water-promoted, one-pot synthesis of analogous alkyl nitriles has been reported, this protocol adapts the principles for the specific substrates of cyclohexanone and malononitrile.

Introduction

1-(Cyanomethyl)cyclohexanecarbonitrile is a crucial building block in the pharmaceutical industry. Traditional multi-step syntheses can be time-consuming and may lead to lower overall yields due to losses at each stage of intermediate purification. The one-pot synthesis strategy presented here offers a streamlined alternative. The reaction proceeds in two key steps within the same pot: initially, a Knoevenagel condensation between cyclohexanone and malononitrile to form cyclohexylidene malononitrile, followed by a Michael addition of a cyanide source across the activated double bond to yield the target dinitrile.

Reaction Pathway and Mechanism

The overall transformation involves two sequential reactions:

-

Knoevenagel Condensation: Cyclohexanone reacts with the active methylene compound, malononitrile, in the presence of a base catalyst to form an α,β-unsaturated dinitrile, cyclohexylidene malononitrile, with the elimination of water.

-

Michael Addition: A cyanide nucleophile then attacks the β-carbon of the electron-deficient alkene bond in the cyclohexylidene malononitrile intermediate, leading to the formation of 1-(cyanomethyl)cyclohexanecarbonitrile after protonation.

A plausible reaction mechanism is depicted below.

Caption: Proposed reaction pathway for the one-pot synthesis.

Experimental Protocol

This protocol is a proposed synthetic route based on established chemical principles. Optimization of reaction conditions may be necessary to achieve optimal yields and purity.

Materials and Reagents:

-

Cyclohexanone (99%)

-

Malononitrile (99%)

-

Sodium Cyanide (NaCN) (≥98%)

-

Piperidine (or another suitable base catalyst)

-

Ethanol (or Water)

-

Hydrochloric Acid (HCl), 2M solution

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Knoevenagel Condensation:

-

To a round-bottom flask, add cyclohexanone (1.0 eq), malononitrile (1.0 eq), and ethanol (or water) as the solvent.

-

Add a catalytic amount of a suitable base, such as piperidine (0.1 eq).

-

Stir the reaction mixture at room temperature or heat to a gentle reflux (e.g., 70°C if using water as a solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

-

Michael Addition:

-

Once the Knoevenagel condensation is complete, cool the reaction mixture to room temperature.

-

Add a solution of sodium cyanide (1.1 eq) in water to the reaction mixture.

-

Continue stirring at room temperature or gently heat to 70°C and monitor the disappearance of the intermediate by TLC.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and carefully acidify with 2M HCl to a pH of ~7.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 1-(cyanomethyl)cyclohexanecarbonitrile.

-

Data Presentation

The following table summarizes the expected quantitative data for this one-pot synthesis. The yields are estimates based on typical yields for the individual reaction steps reported in the literature.

| Parameter | Value |

| Reactants | |

| Cyclohexanone | 1.0 eq |

| Malononitrile | 1.0 eq |

| Sodium Cyanide | 1.1 eq |

| Catalyst | |

| Piperidine | 0.1 eq |

| Solvent | Ethanol or Water |

| Reaction Temperature | 25 - 70 °C |

| Estimated Overall Yield | 70 - 85% |

| Purity (after purification) | >98% |

| Product Molecular Formula | C₉H₁₂N₂ |

| Product Molecular Weight | 148.21 g/mol |

Safety Precautions

-

This procedure must be carried out in a well-ventilated fume hood by trained personnel.

-

Sodium cyanide is highly toxic and should be handled with extreme care. Avoid contact with skin, eyes, and inhalation. In case of contact, seek immediate medical attention. Acidification of cyanide-containing solutions will generate highly toxic hydrogen cyanide gas.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Logical Workflow Diagram

The logical workflow of the synthesis is presented below.

Caption: Logical workflow of the one-pot synthesis.

Application Notes and Protocols: Reduction of 1-(Cyanomethyl)cyclohexanecarbonitrile to Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Cyanomethyl)cyclohexanecarbonitrile is a key intermediate in the synthesis of various pharmaceutical compounds, notably as a precursor to Gabapentin. The reduction of its two nitrile groups to primary amines yields 2-(1-aminocyclohexyl)ethanamine, a valuable diamine for further chemical transformations. This document provides detailed protocols for the reduction of 1-(cyanomethyl)cyclohexanecarbonitrile using two common and effective methods: catalytic hydrogenation with Raney Nickel and chemical reduction with Lithium Aluminum Hydride (LiAlH₄).

Chemical Reaction

The overall chemical transformation is the reduction of the dinitrile to a diamine:

1-(Cyanomethyl)cyclohexanecarbonitrile → 2-(1-aminocyclohexyl)ethanamine

Data Summary

The following table summarizes the quantitative data for the two primary reduction methods described in this document. These values represent typical expectations for these reactions and may vary based on experimental conditions and scale.

| Parameter | Catalytic Hydrogenation (Raney Nickel) | Chemical Reduction (LiAlH₄) |

| Reducing Agent | H₂ gas with Raney Nickel catalyst | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Ethanol, Methanol | Anhydrous Tetrahydrofuran (THF) |

| Temperature | 25-70 °C[1] | 0 °C to reflux |

| Pressure | Atmospheric to 50 psi (H₂) | Atmospheric |

| Reaction Time | 4-12 hours | 6-24 hours |

| Typical Yield | >80%[1] | High |

| Key Advantages | Milder conditions, safer on larger scales, catalyst can be recycled. | Effective for a wide range of nitriles, does not require pressure equipment. |

| Key Disadvantages | Requires specialized hydrogenation equipment, catalyst can be pyrophoric. | Highly reactive and pyrophoric reagent, requires strictly anhydrous conditions. |

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney Nickel

This protocol describes the reduction of 1-(cyanomethyl)cyclohexanecarbonitrile to 2-(1-aminocyclohexyl)ethanamine using hydrogen gas and a Raney Nickel catalyst.

Materials:

-

1-(Cyanomethyl)cyclohexanecarbonitrile

-

Raney Nickel (activated, slurry in water or ethanol)

-

Ethanol (or Methanol)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Hydrogen gas (H₂)

-

Parr hydrogenation apparatus or similar pressure vessel

-

Filter aid (e.g., Celite®)

Procedure:

-

Catalyst Preparation: In a fume hood, carefully wash the commercial Raney Nickel slurry (e.g., 5 g) with three portions of ethanol (20 mL each) to remove the storage solvent. This should be done by allowing the catalyst to settle, decanting the supernatant, and adding fresh solvent. Caution: Raney Nickel is pyrophoric and should not be allowed to dry.[2]

-

Reaction Setup: To a clean and dry Parr hydrogenation vessel, add 1-(cyanomethyl)cyclohexanecarbonitrile (e.g., 10.0 g, 67.5 mmol) and ethanol (100 mL).

-

Catalyst Addition: Carefully add the washed Raney Nickel slurry to the reaction vessel under a stream of inert gas (e.g., nitrogen or argon) to prevent exposure to air.

-

Hydrogenation: Seal the hydrogenation apparatus. Purge the vessel with hydrogen gas three times to remove any residual air. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

-

Reaction: Begin vigorous stirring and heat the reaction mixture to a temperature between 50-70 °C. Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-12 hours.

-

Work-up: After the reaction is complete (hydrogen uptake ceases), cool the vessel to room temperature and carefully vent the excess hydrogen gas. Purge the vessel with an inert gas.

-

Filtration: Carefully filter the reaction mixture through a pad of filter aid (Celite®) to remove the Raney Nickel catalyst. Caution: The filter cake should not be allowed to dry as it is pyrophoric. Quench the filter cake immediately with plenty of water.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude 2-(1-aminocyclohexyl)ethanamine can be purified by vacuum distillation.

Protocol 2: Chemical Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol details the reduction of 1-(cyanomethyl)cyclohexanecarbonitrile using the powerful reducing agent, Lithium Aluminum Hydride. This reaction must be conducted under strictly anhydrous conditions.

Materials:

-

1-(Cyanomethyl)cyclohexanecarbonitrile

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium sulfate, anhydrous (Na₂SO₄)

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH), pellets or concentrated solution

-

Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under an inert atmosphere.

-

Reagent Addition: In the flask, suspend Lithium Aluminum Hydride (e.g., 7.7 g, 202 mmol, 3 equivalents) in anhydrous THF (150 mL). Cool the suspension to 0 °C using an ice bath.

-

Substrate Addition: Dissolve 1-(cyanomethyl)cyclohexanecarbonitrile (10.0 g, 67.5 mmol) in anhydrous THF (50 mL) and add it to the dropping funnel. Add the dinitrile solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux and maintain it for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

Quenching: After the reaction is complete, cool the flask to 0 °C. Cautiously and slowly quench the reaction by the dropwise addition of water (e.g., 8 mL), followed by 15% aqueous sodium hydroxide solution (e.g., 8 mL), and finally more water (e.g., 24 mL). This sequential addition should result in a granular precipitate. Caution: The quenching process is highly exothermic and generates hydrogen gas.

-

Filtration: Filter the resulting precipitate and wash it thoroughly with THF.

-

Purification: Combine the filtrate and the washings. Dry the organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(1-aminocyclohexyl)ethanamine. Further purification can be achieved by vacuum distillation.

Visualizations

Experimental Workflow

Caption: General experimental workflow for the reduction of 1-(cyanomethyl)cyclohexanecarbonitrile.

Logical Relationship of Reduction Pathways

Caption: Simplified pathways for the reduction of the dinitrile to the diamine.

References

Application Notes and Protocols: Cycloaddition Reactions Involving 1-(Cyanomethyl)cyclohexanecarbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Cyanomethyl)cyclohexanecarbonitrile is a versatile aliphatic dinitrile, primarily recognized as a key intermediate in the synthesis of the anticonvulsant drug Gabapentin.[1] While direct participation of its nitrile groups in cycloaddition reactions is not extensively documented, their chemical reactivity allows for their transformation into functionalities amenable to such reactions. This document outlines hypothetical, yet scientifically grounded, protocols for leveraging 1-(cyanomethyl)cyclohexanecarbonitrile in [3+2] cycloaddition reactions to synthesize novel heterocyclic compounds. These proposed pathways offer opportunities for scaffold diversification in drug discovery and materials science.

Introduction to Cycloaddition Potential

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules.[2][3] The two nitrile groups of 1-(cyanomethyl)cyclohexanecarbonitrile, while not inherently reactive as dipolarophiles or dienes, can be chemically converted into 1,3-dipoles, making them suitable precursors for [3+2] cycloaddition reactions.[4][5][6] This approach opens avenues for the synthesis of spirocyclic tetrazoles, triazoles, and oxadiazoles, which are important pharmacophores in medicinal chemistry.

Proposed [3+2] Cycloaddition Pathways

This section details the proposed synthetic transformations of 1-(cyanomethyl)cyclohexanecarbonitrile to enable its participation in [3+2] cycloaddition reactions.

Synthesis of Tetrazole Derivatives via [3+2] Cycloaddition with Azide

The reaction of nitriles with azides is a well-established method for the synthesis of 5-substituted 1H-tetrazoles.[7][8][9][10] In this proposed pathway, one or both nitrile groups of 1-(cyanomethyl)cyclohexanecarbonitrile react with an azide source, such as sodium azide, in the presence of a catalyst to form the corresponding tetrazole derivatives.

Reaction Scheme:

Caption: Proposed reaction pathway for the synthesis of a spiro-bis(tetrazole).

Experimental Protocol: Synthesis of 1-(Tetrazol-5-ylmethyl)cyclohexane-1-carbonitrile

Objective: To synthesize the monotetrazole derivative of 1-(cyanomethyl)cyclohexanecarbonitrile.

Materials:

-

1-(Cyanomethyl)cyclohexanecarbonitrile (1.0 eq)

-

Sodium Azide (NaN₃) (1.2 eq)

-

Pyridine Hydrochloride (1.0 eq)[7]

-

Dimethylformamide (DMF)

Procedure:

-

To a stirred solution of 1-(cyanomethyl)cyclohexanecarbonitrile in DMF, add sodium azide and pyridine hydrochloride.[7]

-

Heat the reaction mixture at 110°C for 8-12 hours.[7]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into acidified water to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data (Hypothetical):

| Parameter | Expected Value |

| Yield | 75-85% |

| Purity (by HPLC) | >95% |

| Melting Point | 150-160 °C |

Synthesis of 1,2,4-Triazole Derivatives via [3+2] Cycloaddition with Nitrile Imines

Nitrile imines, which can be generated in situ from tetrazoles, undergo [3+2] cycloaddition with nitriles to form 1,2,4-triazoles.[11] This pathway would involve a two-step process: first, the synthesis of a tetrazole derivative from 1-(cyanomethyl)cyclohexanecarbonitrile, followed by its conversion to a nitrile imine and subsequent reaction with another nitrile.

Workflow Diagram:

Caption: Proposed workflow for the synthesis of a spiro-triazole derivative.

Experimental Protocol: Synthesis of a Spiro-Triazole Derivative

Objective: To synthesize a 1,2,4-triazole derivative from the monotetrazole of 1-(cyanomethyl)cyclohexanecarbonitrile.

Materials:

-

1-(Tetrazol-5-ylmethyl)cyclohexane-1-carbonitrile (1.0 eq)

-

Acetonitrile (as reactant and solvent)

-

High-boiling point solvent (e.g., xylene) for thermal generation of nitrile imine

Procedure:

-

Suspend the monotetrazole intermediate in a mixture of acetonitrile and xylene.

-

Heat the mixture to reflux to induce the extrusion of N₂ and generate the nitrile imine in situ.[11]

-

The in situ generated nitrile imine will undergo a [3+2] cycloaddition with acetonitrile.[11]

-

Monitor the reaction by TLC for the disappearance of the starting tetrazole.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to isolate the desired spiro-triazole product.

Quantitative Data (Hypothetical):

| Parameter | Expected Value |

| Yield | 50-65% |

| Purity (by HPLC) | >95% |

| ¹H NMR | Characteristic peaks for the triazole ring and the cyclohexyl moiety. |

Synthesis of 1,2,4-Oxadiazole Derivatives via [3+2] Cycloaddition with Nitrile Oxides

Nitrile oxides, generated in situ from various precursors like aldoximes or hydroxamic acids, can react with nitriles in a [3+2] cycloaddition to yield 1,2,4-oxadiazoles.[12][13][14] This proposed pathway would involve the reaction of 1-(cyanomethyl)cyclohexanecarbonitrile with a separately generated nitrile oxide.

Logical Relationship Diagram:

Caption: Logical steps for the synthesis of a spiro-oxadiazole.

Experimental Protocol: Synthesis of a Spiro-Oxadiazole Derivative

Objective: To synthesize a 1,2,4-oxadiazole derivative from 1-(cyanomethyl)cyclohexanecarbonitrile and a nitrile oxide.

Materials:

-

1-(Cyanomethyl)cyclohexanecarbonitrile (1.0 eq)

-

Benzaldoxime (precursor for nitrile oxide) (1.2 eq)

-

Oxone, NaCl, Na₂CO₃ (for in situ generation of nitrile oxide)[13][15]

-

Solvent (e.g., Ethyl acetate)

Procedure:

-

In a flask, combine 1-(cyanomethyl)cyclohexanecarbonitrile, benzaldoxime, NaCl, Oxone, and Na₂CO₃.[13][15]

-

Add ethyl acetate as the solvent.

-

Stir the mixture vigorously at room temperature. The reaction can also be performed under ball-milling conditions for improved efficiency.[13][15]

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Quantitative Data (Hypothetical):

| Parameter | Expected Value |

| Yield | 60-75% |

| Purity (by HPLC) | >95% |

| Mass Spectrometry | Expected molecular ion peak corresponding to the product. |

Conclusion

While direct cycloaddition reactions of 1-(cyanomethyl)cyclohexanecarbonitrile are not prominently described in the literature, its dinitrile structure serves as a valuable handle for accessing various 1,3-dipole precursors. The proposed protocols for the synthesis of spirocyclic tetrazoles, triazoles, and oxadiazoles provide a framework for synthetic exploration. These pathways could lead to the discovery of novel compounds with potential applications in drug development and materials science, warranting further experimental investigation. Researchers are encouraged to adapt and optimize these general procedures for their specific research needs.

References

- 1. 1-(Cyanomethyl)cyclohexanecarbonitrile | 4172-99-0 | Benchchem [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 6. jnsm.qu.edu.sa [jnsm.qu.edu.sa]

- 7. tandfonline.com [tandfonline.com]

- 8. 1H-Tetrazole synthesis [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. youtube.com [youtube.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Inverse electron-demand 1,3-dipolar cycloaddition of nitrile oxide with common nitriles leading to 3-functionalized 1,2,4-oxadiazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. tandfonline.com [tandfonline.com]

- 14. The substituent effects on the [3+2] cycloaddition of nitrile oxides generated by photooxidation of arylazides to acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

Application Notes and Protocols: Derivatization of 1-(Cyanomethyl)cyclohexanecarbonitrile for Further Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Cyanomethyl)cyclohexanecarbonitrile is a versatile dinitrile intermediate, primarily recognized for its crucial role in the synthesis of the anticonvulsant drug Gabapentin. The presence of two nitrile groups on a cyclohexane backbone offers multiple reaction sites for synthetic manipulation, enabling the creation of a variety of functionalized cyclohexane derivatives. This document provides detailed application notes and experimental protocols for the key derivatization reactions of 1-(cyanomethyl)cyclohexanecarbonitrile, including selective enzymatic hydrolysis, reduction to primary amines, and the formation of tetrazole derivatives. Quantitative data is summarized for clarity, and reaction workflows are visualized to facilitate understanding.

Introduction

1-(Cyanomethyl)cyclohexanecarbonitrile serves as a pivotal building block in medicinal chemistry and organic synthesis. Its chemical reactivity is dominated by the two nitrile functionalities, which can undergo selective or simultaneous transformations. These transformations, such as hydrolysis, reduction, and cycloaddition, allow for the introduction of diverse chemical moieties, making it a valuable precursor for complex molecular architectures. The most prominent application of this compound is in the industrial production of Gabapentin, where selective derivatization of the nitrile groups is a key strategic element.[1][2] This document outlines validated protocols for the controlled derivatization of 1-(cyanomethyl)cyclohexanecarbonitrile, providing researchers with the necessary tools to explore its synthetic potential.

Derivatization Pathways

The primary derivatization strategies for 1-(cyanomethyl)cyclohexanecarbonitrile focus on the selective transformation of one or both nitrile groups. The most common and well-documented pathways include:

-

Selective Hydrolysis: Typically achieved enzymatically to convert one nitrile group into a carboxylic acid, yielding 1-cyanocyclohexaneacetic acid. This is a critical step in the chemo-enzymatic synthesis of Gabapentin.

-

Reduction to Amines: The nitrile groups can be reduced to primary amines, most notably in the conversion of 1-cyanocyclohexaneacetic acid to Gabapentin via catalytic hydrogenation.

-

Tetrazole Formation: Both nitrile groups can potentially react with azides to form tetrazole rings, which are important bioisosteres for carboxylic acids in drug design.

These pathways are explored in detail in the following sections, with comprehensive protocols and supporting data.

Selective Enzymatic Hydrolysis of 1-(Cyanomethyl)cyclohexanecarbonitrile

The selective hydrolysis of one nitrile group in the presence of the other is a significant challenge in traditional organic synthesis. The use of nitrilase enzymes offers a highly regioselective and environmentally benign alternative to harsh chemical methods.[3][4] This protocol details the enzymatic conversion of 1-(cyanomethyl)cyclohexanecarbonitrile to 1-cyanocyclohexaneacetic acid.

Experimental Protocol: Enzymatic Hydrolysis

Materials:

-

1-(Cyanomethyl)cyclohexanecarbonitrile

-

Immobilized Nitrilase from Alcaligenes faecalis

-

Potassium phosphate buffer (0.1 M, pH 7.5)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

Prepare a 0.1 M potassium phosphate buffer solution and adjust the pH to 7.5 using 1 M HCl.

-

In a temperature-controlled reaction vessel, suspend 1-(cyanomethyl)cyclohexanecarbonitrile (e.g., 10 g, 67.5 mmol) in the phosphate buffer (e.g., 200 mL).

-

Add the immobilized nitrilase (e.g., 1 g) to the suspension.

-

Stir the mixture at a constant temperature (e.g., 30°C) and monitor the reaction progress by HPLC or TLC.

-

Upon completion of the reaction (typically 24-48 hours), filter off the immobilized enzyme for reuse.

-

Cool the reaction mixture to 0-5°C and acidify to pH 2 with 1 M HCl to precipitate the product.

-

Filter the precipitate, wash with cold deionized water, and dry under vacuum to yield crude 1-cyanocyclohexaneacetic acid.

-

For further purification, the product can be extracted from the acidified aqueous layer with ethyl acetate. The organic layers are combined, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

Data Presentation: Enzymatic Hydrolysis

| Parameter | Value | Reference |

| Substrate Concentration | 50 g/L | [3] |

| Enzyme Loading | 5 g/L | [3] |

| Temperature | 30°C | [3] |

| pH | 7.5 | [3] |

| Reaction Time | 24 hours | [3] |

| Conversion | >95% | [5] |

| Isolated Yield | 91% | [6] |

| Purity (by GC) | 92.8% | [6] |

Reaction Workflow: Enzymatic Hydrolysis

References

- 1. quod.lib.umich.edu [quod.lib.umich.edu]

- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 3. WO2004111256A1 - Biocatalytic preparation of 1-cyanocyclohexaneacetic acid - Google Patents [patents.google.com]

- 4. CN104911225A - Method for preparing gabapentin with chemo-enzymatic method - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2013190357A1 - A process for the preparation of gabapentin - Google Patents [patents.google.com]

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 1-(Cyanomethyl)cyclohexanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and theoretical frameworks for the synthesis of novel heterocyclic compounds utilizing 1-(cyanomethyl)cyclohexanecarbonitrile as a key building block. This versatile dinitrile offers a unique spirocyclic core, making it an attractive starting material for the generation of complex molecular architectures with potential applications in medicinal chemistry and drug discovery.

Introduction

1-(Cyanomethyl)cyclohexanecarbonitrile, a notable intermediate in the synthesis of the anticonvulsant drug Gabapentin, possesses two reactive nitrile functionalities attached to a single quaternary carbon of a cyclohexane ring.[1][2] This arrangement makes it an ideal precursor for the construction of spiro-heterocyclic systems. The presence of an active methylene group between the two cyano groups allows for a range of classical and multicomponent reactions to form diverse heterocyclic rings. This document outlines protocols for two powerful synthetic strategies: the Thorpe-Ziegler cyclization for the synthesis of spiro-piperidines and the Gewald reaction for the formation of spiro-thiophenes.

Key Synthetic Applications

The unique structural features of 1-(cyanomethyl)cyclohexanecarbonitrile open avenues for the synthesis of a variety of heterocyclic systems. Two prominent examples are detailed below.

Thorpe-Ziegler Cyclization for Spiro-Piperidine Synthesis

The Thorpe-Ziegler reaction is a well-established method for the intramolecular cyclization of dinitriles to form cyclic β-enaminonitriles, which can be subsequently hydrolyzed to yield cyclic ketones.[1][3] In the case of 1-(cyanomethyl)cyclohexanecarbonitrile, this reaction provides a direct route to a spiro[cyclohexane-1,2'-piperidine] scaffold, a privileged structure in medicinal chemistry.

Reaction Pathway

The base-catalyzed intramolecular cyclization of 1-(cyanomethyl)cyclohexanecarbonitrile is expected to proceed via the formation of a carbanion at the methylene bridge, which then attacks the neighboring nitrile group to form a six-membered imine intermediate. Tautomerization of this intermediate leads to the more stable enamine. Subsequent acid-catalyzed hydrolysis of the enamine and nitrile functionalities would yield the corresponding spiro-ketone.

Caption: Thorpe-Ziegler cyclization of 1-(cyanomethyl)cyclohexanecarbonitrile.

Experimental Protocol: Synthesis of Spiro[cyclohexane-1,3'-piperidine]-2,6-dione

Materials:

-

1-(Cyanomethyl)cyclohexanecarbonitrile (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Toluene, anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (1.2 eq) in mineral oil. The mineral oil is removed by washing with anhydrous hexanes (3 x 10 mL), and the remaining sodium hydride is suspended in anhydrous DMF (20 mL per gram of dinitrile).

-

Addition of Starting Material: 1-(Cyanomethyl)cyclohexanecarbonitrile (1.0 eq) dissolved in a minimal amount of anhydrous DMF is added dropwise to the stirred suspension of sodium hydride at 0 °C.

-

Cyclization: After the addition is complete, the reaction mixture is heated to 80-100 °C and stirred for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Hydrolysis: The reaction mixture is cooled to room temperature and cautiously quenched by the slow addition of water. The resulting solution is then acidified with concentrated hydrochloric acid and heated to reflux for 8-12 hours to effect hydrolysis of the enamine and nitrile groups.

-

Work-up and Purification: After cooling, the reaction mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired spiro[cyclohexane-1,3'-piperidine]-2,6-dione.

Quantitative Data (Expected)

| Parameter | Value | Reference |

| Yield | 65-80% | Based on similar Thorpe-Ziegler cyclizations |

| Reaction Time | 4-6 hours (cyclization), 8-12 hours (hydrolysis) | Typical for this reaction type |

| Reaction Temperature | 80-100 °C (cyclization), Reflux (hydrolysis) | Standard conditions for Thorpe-Ziegler reactions |

| Purity | >95% after chromatography | Achievable with standard purification |

Gewald Reaction for Spiro-Thiophene Synthesis

The Gewald reaction is a multicomponent reaction that allows for the synthesis of highly substituted 2-aminothiophenes from a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base.[1][4] The active methylene group in 1-(cyanomethyl)cyclohexanecarbonitrile makes it a suitable nitrile component for this reaction, leading to the formation of a spiro[cyclohexane-1,4'-thieno[2,3-b]pyridine] derivative.

Reaction Pathway

The proposed mechanism involves the in-situ formation of a thiocarbonyl intermediate from the reaction of 1-(cyanomethyl)cyclohexanecarbonitrile with elemental sulfur. This is followed by a Knoevenagel-type condensation with a suitable active methylene compound (e.g., malononitrile) and subsequent intramolecular cyclization to form the thiophene ring.

Caption: Gewald reaction for the synthesis of a spiro-thiophene derivative.

Experimental Protocol: Synthesis of 2-Amino-3,5-dicyano-spiro[cyclohexane-1,4'-thieno[2,3-b]pyridine]

Materials:

-

1-(Cyanomethyl)cyclohexanecarbonitrile (1.0 eq)

-

Malononitrile (1.0 eq)

-

Elemental sulfur (1.1 eq)

-

Morpholine (catalytic amount)

-

Ethanol

-

Water

Procedure:

-

Reaction Setup: A mixture of 1-(cyanomethyl)cyclohexanecarbonitrile (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol (25 mL per gram of dinitrile) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Base: A catalytic amount of morpholine (0.1-0.2 eq) is added to the suspension.

-

Reaction: The reaction mixture is heated to reflux and stirred for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is washed with cold ethanol and then water to remove any unreacted starting materials and inorganic impurities. The solid is then recrystallized from a suitable solvent system (e.g., ethanol/DMF) to afford the pure 2-amino-3,5-dicyano-spiro[cyclohexane-1,4'-thieno[2,3-b]pyridine].

Quantitative Data (Expected)

| Parameter | Value | Reference |

| Yield | 70-85% | Based on typical Gewald reaction yields |

| Reaction Time | 2-4 hours | Common for Gewald reactions under reflux |

| Reaction Temperature | Reflux (~78 °C in ethanol) | Standard condition for this reaction |

| Purity | >98% after recrystallization | Often high for crystalline Gewald products |

Logical Workflow for Synthesis and Characterization

The general workflow for the synthesis and characterization of these novel heterocyclic compounds is outlined below.

Caption: General workflow for heterocyclic synthesis and characterization.

Conclusion

1-(Cyanomethyl)cyclohexanecarbonitrile serves as a highly valuable and versatile starting material for the synthesis of complex spiro-heterocyclic compounds. The protocols outlined for the Thorpe-Ziegler and Gewald reactions provide robust and efficient methods for accessing novel spiro-piperidine and spiro-thiophene scaffolds, respectively. These methodologies, coupled with the potential for further derivatization of the resulting heterocyclic cores, offer significant opportunities for the discovery and development of new therapeutic agents. Researchers are encouraged to adapt and optimize these protocols to explore the full synthetic potential of this unique dinitrile building block.

References

- 1. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 2. A novel class of substituted spiro [quinazoline-2,1'-cyclohexane] derivatives as effective PPAR-1 inhibitors: molecular modeling, synthesis, cytotoxic and enzyme assay evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jsynthchem.com [jsynthchem.com]

- 4. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: 1-(Cyanomethyl)cyclohexanecarbonitrile Synthesis

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges encountered during the synthesis of 1-(Cyanomethyl)cyclohexanecarbonitrile, with a focus on improving reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yields in 1-(Cyanomethyl)cyclohexanecarbonitrile synthesis?

Low yields are often attributed to the synthetic route employed. Traditional methods, such as substitution reactions on cyclohexyl halides or alcohols with alkali cyanides, are frequently plagued by competing side reactions like elimination and isomerization, which lead to a significant number of side products and reduce the overall yield.[1][2] To achieve higher efficiency, modern one-pot synthetic strategies starting from cyclohexanone are recommended as they are designed to be high-yielding.[1][2][3][4]

Q2: How can the purity of the final product be improved?

Several purification techniques can be employed depending on the nature of the impurities:

-

Recrystallization: This is a highly effective method for this compound, which is a solid at room temperature with a melting point of 84-86°C.[3]

-

Vacuum Distillation: The compound can be distilled at a reduced pressure (boiling point of 126-132°C at 0.1 Torr) to separate it from non-volatile impurities and prevent thermal decomposition.[3]

-

Column Chromatography: For impurities with polarities similar to the product, column chromatography using a silica gel stationary phase is effective.[3] A reported mobile phase for related compounds is a 9:1 mixture of chloroform and methanol.[3]

-

Washing and Extraction: Washing the crude product with water until a neutral pH is achieved can remove water-soluble impurities.[3] In one-pot procedures, extraction with a solvent like cyclohexane followed by distillation is a key purification step.[1][2]

Q3: What are the key reaction parameters to control for optimal yield in the one-pot synthesis from cyclohexanone?

The one-pot synthesis starting from cyclohexanone is a robust method, but careful control of specific parameters is crucial for maximizing yield:

-

Temperature: The addition of hydrogen cyanide (HCN) to the initial intermediate should be performed at a low temperature (e.g., 0°C) to control the exothermic reaction.[1] During the subsequent oxidation step, maintaining the recommended temperature range (e.g., 45-50°C) is critical for reaction efficiency.[2][4]

-

pH Control: In oxidation procedures involving hydrogen peroxide or oxygen with a copper catalyst, the pH of the reaction mixture must be maintained within a specific range (e.g., pH 8-9) through the controlled addition of a base like aqueous ammonia.[1][2]

-

Reaction Time: Ensuring each step runs to completion is vital. The initial reaction of cyclohexanone should be monitored (e.g., by GC) until the starting material is consumed.[2] Sufficient time for the oxidation and subsequent steps must also be allowed as per the protocol.[2][4]

Troubleshooting Guides

Problem: Low or Inconsistent Yield

Low yields can be frustrating. This guide provides a logical workflow to diagnose and solve the issue.

Caption: Troubleshooting workflow for diagnosing causes of low yield.

Problem: High Level of Impurities in Final Product

Product purity is critical, especially for pharmaceutical applications. Use this guide to identify and eliminate sources of contamination.

-

Identify the Impurity (If Possible): Use analytical techniques like GC-MS, NMR, or LC-MS to identify the structure of the major impurities. This can provide clues about their origin (e.g., unreacted starting materials, side products).

-

Review the Purification Protocol:

-

Issue: Inefficient extraction or washing.

-

Solution: Ensure the correct solvent is used for extraction and that the organic layer is washed sufficiently to remove water-soluble byproducts like salts. Perform multiple extractions for better recovery.

-

Issue: Distillation parameters are not optimal.

-

Solution: Ensure the vacuum is stable and at the correct pressure. Use a fractionating column for closer boiling point separations. Avoid overheating, which can cause decomposition.[3]

-

-

Re-evaluate the Reaction Conditions: Impurities often arise from the reaction itself.

-

Issue: Incomplete reaction.

-

Solution: Increase reaction time or slightly elevate the temperature (if thermally stable) to drive the reaction to completion. Monitor the disappearance of starting materials via TLC or GC.

-

Issue: Side reaction formation.

-

Solution: This is common in older substitution-based methods.[1][2] The most effective solution is to adopt a more selective synthesis, such as the one-pot method from cyclohexanone, which is known to produce a high-purity product.[1][2]

-

Data Presentation

Table 1: Comparison of Yields and Purity for Different Synthetic Routes

| Synthetic Route | Reported Yield | Reported Purity | Reference |

| Patented Process | 94.1% | 99.10% | Benchchem[3] |

| One-Pot (Sodium Hypochlorite Oxidation) | 92% | >99.5% | Simbera et al., 2014[1][2] |

| One-Pot (H₂O₂/CuCl₂ Catalytic Oxidation) | 91% | >99.5% | Simbera et al., 2014[1][2] |

| One-Pot (O₂/CuCl₂ Catalytic Oxidation) | 89% | >99.5% | Simbera et al., 2014[2] |

| Traditional Multi-Step (via Organic Syntheses) | ~72% | N/A | Simbera et al., 2014 (for comparison)[1][2] |

Experimental Protocols

High-Yield One-Pot Synthesis of 1-(Cyanomethyl)cyclohexanecarbonitrile

This protocol is adapted from the high-yield, environmentally conscious methods developed by Simbera et al.[1][2][4] It outlines the formation of the key intermediate followed by an efficient oxidation step.

Caption: Workflow for the high-yield one-pot synthesis method.

Part 1: General Procedure for Intermediate Formation [2]

-

To a three-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add cyclohexanone (65.2 g, 0.664 mol), methyl hydrazinecarboxylate (63.8 g, 0.709 mol), glacial acetic acid (3.0 g, 0.050 mol), and methanol (150 ml).

-

Reflux the mixture for approximately 60 minutes, monitoring the consumption of cyclohexanone by GC (target: <0.4%).

-

Cool the reaction mixture to room temperature.

-

Carefully add liquid HCN (18.0 g, 0.666 mol) drop-wise over a period of 1 hour. (Caution: HCN is extremely toxic. This step must be performed in a well-ventilated fume hood with appropriate safety precautions).

-

Add an additional 210 ml of methanol and stir the mixture for 1 hour. The resulting solution contains the methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate intermediate and is used directly in the next step.

Part 2: Oxidation Procedure (using Sodium Hypochlorite) [2]

-

Heat the methanol solution of the intermediate from Part 1 to 45°C.

-

Add a sodium hypochlorite solution (460 ml) over 3.5 hours, maintaining the reaction temperature between 45-50°C.

-

After the addition is complete, stir the mixture for another 30 minutes.

-

Add water (150 ml) to dissolve any precipitated sodium chloride.

-

Introduce cyclohexane (300 ml) into the flask and stir for 30 minutes to extract the product.

-

Separate the organic phase. Remove the cyclohexane by distillation (the cyclohexane can be recycled).

-

Purify the crude product by distillation under reduced pressure to obtain pure 1-(Cyanomethyl)cyclohexanecarbonitrile (Expected yield: ~66.7 g, 92%).

References

- 1. New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses [scirp.org]

- 2. scirp.org [scirp.org]

- 3. 1-(Cyanomethyl)cyclohexanecarbonitrile | 4172-99-0 | Benchchem [benchchem.com]

- 4. New One-Pot Methods for Preparation of CyclohexanecarbonitrileâGreen Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses [scirp.org]

Technical Support Center: Purification of 1-(Cyanomethyl)cyclohexanecarbonitrile by Recrystallization

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(Cyanomethyl)cyclohexanecarbonitrile by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying crude 1-(Cyanomethyl)cyclohexanecarbonitrile?

A1: Recrystallization is a highly effective and common method for purifying solid 1-(Cyanomethyl)cyclohexanecarbonitrile.[1] This technique is suitable as the compound is a solid at room temperature with a melting point of 84-86°C.[1][2] For initial purification, washing the crude product with water until a neutral pH is achieved can be a straightforward and efficient preliminary step.[1]

Q2: Which solvent system is recommended for the recrystallization of 1-(Cyanomethyl)cyclohexanecarbonitrile?

A2: While specific literature on the recrystallization of 1-(Cyanomethyl)cyclohexanecarbonitrile is not abundant, a mixed solvent system is often effective for polar molecules. Given that the compound has two polar nitrile groups, a combination of a solvent in which it is readily soluble (like a lower alcohol) and a solvent in which it is poorly soluble (an "anti-solvent," like water) is a logical starting point. A methanol/water or ethanol/water mixture is a plausible system to investigate. The compound is also known to be slightly soluble in chloroform and methanol.[2]

Q3: What are the key physical properties of 1-(Cyanomethyl)cyclohexanecarbonitrile relevant to its purification?

A3: The key physical properties are summarized in the table below.

| Property | Value |

| Appearance | White to Off-White Solid[2] |

| Melting Point | 84-86 °C[1][2] |

| Boiling Point | 126-132 °C at 0.1 Torr[1][2] |

| Solubility | Slightly soluble in Chloroform and Methanol[2] |

Q4: What are the common impurities found in crude 1-(Cyanomethyl)cyclohexanecarbonitrile?

A4: Common impurities can originate from the starting materials and side reactions during synthesis. For instance, if synthesized via a Knoevenagel condensation of cyclohexanone and malononitrile, residual starting materials or intermediates from subsequent reaction steps could be present.[1]

Experimental Protocol: Recrystallization using a Mixed Solvent System (Methanol/Water)

This protocol is a general guideline based on standard recrystallization techniques for polar organic compounds. Optimization may be required based on the impurity profile of the crude material.

1. Dissolution:

- Place the crude 1-(Cyanomethyl)cyclohexanecarbonitrile in an appropriately sized Erlenmeyer flask.

- Add the minimum amount of hot methanol required to just dissolve the solid. Heat the mixture gently on a hot plate with stirring. 2. Hot Filtration (if necessary):

- If insoluble impurities are present, perform a hot gravity filtration to remove them. 3. Addition of Anti-solvent:

- To the hot methanolic solution, add water dropwise until the solution becomes faintly cloudy, indicating the saturation point has been reached.

- Add a few more drops of hot methanol to redissolve the precipitate and obtain a clear solution. 4. Crystallization:

- Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

- Once at room temperature, place the flask in an ice bath to maximize crystal formation. 5. Isolation and Washing:

- Collect the crystals by vacuum filtration using a Büchner funnel.

- Wash the crystals with a small amount of ice-cold methanol/water mixture. 6. Drying:

- Dry the purified crystals under vacuum to remove residual solvent.

Troubleshooting Guides

Issue 1: The compound "oils out" instead of crystallizing.

| Possible Cause | Solution |

| The boiling point of the solvent is higher than the melting point of the compound. | While the melting point of 1-(Cyanomethyl)cyclohexanecarbonitrile is relatively low (84-86°C), using a high-boiling point solvent could lead to this issue. Ensure the solvent or solvent mixture boils at a temperature below the compound's melting point. |

| The solution is supersaturated to a high degree, or cooling is too rapid. | Reheat the solution to redissolve the oil. Add a small amount of the "good" solvent (e.g., methanol) to decrease the supersaturation level. Allow the solution to cool more slowly. |

| High concentration of impurities. | If the crude material is highly impure, consider a preliminary purification step such as washing with water or passing it through a short plug of silica gel. |

Issue 2: No crystals form upon cooling.

| Possible Cause | Solution |

| Too much solvent was used. | The solution is not saturated. Gently heat the solution to evaporate some of the solvent and then attempt to cool it again. |

| Supersaturation without nucleation. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure 1-(Cyanomethyl)cyclohexanecarbonitrile. |

Issue 3: Low recovery of the purified compound.

| Possible Cause | Solution |

| Too much solvent was used, leaving a significant amount of the compound in the mother liquor. | Before starting, perform small-scale solubility tests to determine the optimal solvent ratio and volume. If a significant amount of product remains in the filtrate, the solvent can be partially evaporated to recover a second crop of crystals. |

| The crystals were washed with a solvent at room temperature. | Always wash the collected crystals with an ice-cold solvent mixture to minimize dissolution of the purified product. |

| Premature crystallization during hot filtration. | Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely. Dilute the solution with a small amount of hot solvent before filtration. |

Visual Guides

Caption: Experimental workflow for the recrystallization of 1-(Cyanomethyl)cyclohexanecarbonitrile.

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Purification of 1-(Cyanomethyl)cyclohexanecarbonitrile via Vacuum Distillation

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 1-(Cyanomethyl)cyclohexanecarbonitrile using vacuum distillation. It includes a detailed experimental protocol, troubleshooting guides in a question-and-answer format, and frequently asked questions.

Experimental Protocol: Vacuum Distillation of 1-(Cyanomethyl)cyclohexanecarbonitrile

This protocol outlines the procedure for purifying 1-(Cyanomethyl)cyclohexanecarbonitrile by vacuum distillation. This method is particularly effective for removing non-volatile impurities and other contaminants with significantly different boiling points. By reducing the pressure, the boiling point of the compound is lowered, preventing potential thermal decomposition.[1]

Materials and Equipment:

-

Crude 1-(Cyanomethyl)cyclohexanecarbonitrile

-

Round-bottom flask

-

Short path distillation head with condenser and collection flask(s)

-

Heating mantle with a stirrer

-

Vacuum pump capable of reaching <1 Torr

-

Pressure gauge (e.g., McLeod or Pirani gauge)

-

Cold trap (e.g., with dry ice/acetone or liquid nitrogen)

-

Boiling chips or a magnetic stir bar

-

Insulating material (e.g., glass wool or aluminum foil)

-

Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Procedure:

-

Preparation:

-

Ensure the crude 1-(Cyanomethyl)cyclohexanecarbonitrile is dry, as water can interfere with the distillation. If the crude product is an oil, it can be used directly. If it is a solid, it will melt upon heating in the distillation flask.

-

Add the crude 1-(Cyanomethyl)cyclohexanecarbonitrile to the round-bottom flask, filling it to no more than two-thirds of its capacity.

-

Add a few boiling chips or a magnetic stir bar to the flask to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

-

-

System Evacuation:

-

Turn on the cooling fluid for the condenser.

-

Place the cold trap in a Dewar flask filled with the cooling medium (dry ice/acetone or liquid nitrogen).

-

Gradually open the vacuum source to evacuate the system. The pressure should be carefully monitored.

-

-

Distillation:

-

Once the desired pressure (e.g., 0.1 Torr) is reached and stable, begin heating the distillation flask using the heating mantle.

-

If using a stirrer, ensure it is rotating at a steady rate.

-

Increase the temperature gradually to avoid bumping and to allow for a clear separation of any low-boiling impurities.

-

Collect any initial fractions (forerun) in a separate receiving flask. These may contain more volatile impurities.

-

The main fraction should be collected at the reported boiling point of 126-132°C at 0.1 Torr.[1][2] The temperature at the distillation head should remain constant during the collection of the pure compound.

-

Monitor the distillation process closely. If the temperature fluctuates significantly or the distillation rate becomes too rapid, reduce the heating.

-

-

Shutdown:

-

Once the majority of the product has been distilled and the temperature begins to drop or fluctuate, stop the heating.

-

Allow the apparatus to cool down to room temperature.

-

Carefully and slowly vent the system to atmospheric pressure. Caution: Venting too quickly can cause air to rush in and potentially shatter the glassware.

-

Dismantle the apparatus and collect the purified product from the receiving flask.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment, including safety glasses, a lab coat, and gloves.[3][4]

-

Avoid inhalation of any vapors and direct contact with the skin.[3][4]

-

Handle cyanide-containing compounds with extreme caution.

-

Ensure the vacuum system is assembled correctly to prevent implosion. Use a blast shield if possible.

Troubleshooting Guide

| Problem | Possible Cause | Solution |

| Bumping/Uncontrolled Boiling | - Uneven heating.- Insufficient boiling chips or stirrer malfunction.- Vacuum applied too rapidly. | - Ensure the heating mantle is in good contact with the flask and heating is gradual.- Use fresh boiling chips or ensure the magnetic stirrer is functioning correctly.- Apply the vacuum slowly to the system. |

| Product Solidifying in the Condenser | - The melting point of 1-(Cyanomethyl)cyclohexanecarbonitrile is 84-86°C.[1][2][]- The condenser cooling water is too cold. | - Use water at a slightly higher temperature (around 30-40°C) in the condenser to prevent solidification.- Gently warm the condenser with a heat gun to melt the solidified product. |

| No Product Distilling Over | - The vacuum is not low enough.- The temperature is too low.- A leak in the system. | - Check the vacuum pump and ensure it is functioning correctly to reach the target pressure.- Gradually increase the temperature of the heating mantle.- Check all joints and seals for leaks. Re-grease if necessary. |

| Discoloration of the Product | - Thermal decomposition due to excessive heating.- Presence of thermally labile impurities. | - Lower the distillation temperature by achieving a lower vacuum.- Ensure the heating is as gentle and rapid as possible to minimize the time the compound spends at high temperatures. |

| Low Yield | - Incomplete distillation.- Product loss due to leaks in the system.- Significant amount of non-volatile residue. | - Ensure the distillation is continued until the temperature at the distillation head drops.- Thoroughly check the apparatus for any leaks.- This may be expected if the crude product contains a high percentage of impurities. |

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of 1-(Cyanomethyl)cyclohexanecarbonitrile after vacuum distillation?

A1: Vacuum distillation has been shown to significantly improve purity. For instance, a crude product with an initial purity of 95% was purified to 98.9% by GC after vacuum distillation.[1]

Q2: What are the key physical properties of 1-(Cyanomethyl)cyclohexanecarbonitrile?

A2:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂N₂ |

| Molecular Weight | 148.21 g/mol [6] |

| Boiling Point | 319.74°C at 760 mmHg[][7], 126-132°C at 0.1 Torr[1][2] |

| Melting Point | 84-86°C[1][2][] |

| Density | 1.009 g/cm³[][7] |

| Appearance | White to off-white solid[2][] |

Q3: Are there alternative purification methods for 1-(Cyanomethyl)cyclohexanecarbonitrile?

A3: Yes, other common purification techniques include recrystallization and column chromatography.[1] Recrystallization is suitable as the compound is a solid at room temperature.[1] Column chromatography with a silica gel stationary phase can be effective for removing impurities with similar polarities.[1]

Q4: What are the storage conditions for purified 1-(Cyanomethyl)cyclohexanecarbonitrile?

A4: It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3] Some suppliers recommend storage at 2-8°C or in a -20°C freezer for long-term stability.[2][]

Q5: What safety precautions should be taken when handling this compound?

A5: Handle in accordance with good industrial hygiene and safety practices.[3] Avoid contact with skin and eyes, and prevent inhalation.[3][4] Use in a well-ventilated area and wear appropriate personal protective equipment.[3][4]

Experimental Workflow

Caption: Workflow for the vacuum distillation of 1-(Cyanomethyl)cyclohexanecarbonitrile.

References

- 1. 1-(Cyanomethyl)cyclohexanecarbonitrile | 4172-99-0 | Benchchem [benchchem.com]

- 2. 4172-99-0 CAS MSDS (1-CYANOCYCLOHEXANE ACETONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. fishersci.at [fishersci.at]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. 1-CYANOCYCLOHEXANE ACETONITRILE | 4172-99-0 [chemicalbook.com]

- 7. chemnet.com [chemnet.com]

Column chromatography methods for purifying 1-(Cyanomethyl)cyclohexanecarbonitrile

Technical Support Center: Purifying 1-(Cyanomethyl)cyclohexanecarbonitrile

This technical support guide provides detailed troubleshooting advice and protocols for the purification of 1-(Cyanomethyl)cyclohexanecarbonitrile using column chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the column chromatography purification of 1-(Cyanomethyl)cyclohexanecarbonitrile.

Q1: My compound is not moving off the column. What should I do?

A1: This typically indicates that the mobile phase is not polar enough to elute the compound from the stationary phase. 1-(Cyanomethyl)cyclohexanecarbonitrile has two polar nitrile groups, which can lead to strong interactions with the silica gel.

-

Solution: Gradually increase the polarity of your eluent system. If you are using a chloroform/methanol system, incrementally increase the percentage of methanol. For example, move from a 9:1 to an 8:2 chloroform/methanol ratio.

-

Troubleshooting Steps:

-

Confirm your compound has not decomposed on the column. You can test your compound's stability on silica gel beforehand using a 2D TLC plate.[1]

-

Ensure you are using the correct solvent system and that the solvents have not been misidentified.[1]

-

If the compound is still not eluting even with a highly polar solvent system, consider the possibility of irreversible adsorption or decomposition.

-

Q2: The separation between my desired compound and impurities is poor.

A2: Poor resolution can result from several factors, including an inappropriate solvent system, column overloading, or improper column packing.

-

Solution:

-

Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to test various solvent systems before running the column. The ideal system should give your desired compound an Rf value of approximately 0.3-0.4.

-

Reduce Sample Load: Overloading the column with too much crude material will lead to broad bands and poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

-

Improve Column Packing: Ensure the silica gel is packed uniformly without any cracks or air bubbles. A poorly packed column will lead to channeling and inefficient separation.

-

Consider a Different Stationary Phase: If separation on silica gel is consistently poor, consider using a different stationary phase like alumina.[1]

-

Q3: My compound is eluting with the solvent front.

A3: This happens when the mobile phase is too polar, causing the compound to have a very high Rf value and little interaction with the stationary phase.

-

Solution: Decrease the polarity of your mobile phase. For a chloroform/methanol system, reduce the amount of methanol or switch to a less polar solvent system altogether, such as ethyl acetate/hexane. Always check the first fraction collected, as your compound may have eluted undetected.[1]

Q4: The collected fractions show significant peak tailing.

A4: Peak tailing, where the back of the peak is drawn out, can be caused by interactions between the polar nitrile groups and the acidic silanol groups on the silica gel.

-

Solution:

-

Add a Modifier: Add a small amount of a polar modifier like triethylamine (e.g., 0.1-1%) to your eluent to neutralize the acidic sites on the silica gel.

-

Increase Eluent Polarity: Once the desired compound starts to elute, you can sometimes reduce tailing by slightly increasing the polarity of the mobile phase to push the compound off the column more quickly.[1]

-

Q5: The compound has poor solubility in the chosen eluent.

A5: If the crude product does not dissolve well in the mobile phase, it can be difficult to load onto the column and can lead to poor separation.

-

Solution: Use the "dry-loading" method.[2] Dissolve your crude sample in a suitable solvent, add silica gel (approximately 10-20 times the mass of your sample), and then evaporate the solvent until you have a dry, free-flowing powder.[2] This powder can then be carefully added to the top of your packed column.[2]

Experimental Protocols

A standard and effective laboratory-scale purification method for 1-(Cyanomethyl)cyclohexanecarbonitrile and related derivatives utilizes column chromatography with a silica gel stationary phase.[3]

Protocol: Column Chromatography Purification

-

Preparation of the Column:

-

Select a glass column of appropriate size for the amount of material to be purified.

-

Secure the column vertically to a stand.

-

Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

-

Prepare a slurry of silica gel in the initial, least polar eluent.

-

Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Do not let the column run dry.

-

-

Sample Loading (Choose one method):

-

Wet Loading: Dissolve the crude 1-(Cyanomethyl)cyclohexanecarbonitrile in a minimum amount of the mobile phase (or a slightly more polar solvent if necessary).[2] Carefully pipette this solution directly onto the top surface of the silica gel.[2]

-

Dry Loading: For samples with poor solubility, dissolve the crude product in a volatile solvent (e.g., dichloromethane), add silica gel, and evaporate the solvent to obtain a dry powder.[2] Carefully add this powder to the top of the packed column.

-

-

Elution and Fraction Collection:

-

Carefully add the mobile phase to the column without disturbing the top layer.

-

Begin elution, collecting fractions in test tubes or other suitable containers.

-

Monitor the separation by TLC analysis of the collected fractions.

-

-

Isolation:

-

Combine the fractions containing the pure product.

-

Remove the solvent using a rotary evaporator to yield the purified 1-(Cyanomethyl)cyclohexanecarbonitrile.

-

Data Presentation

The following table summarizes key parameters and data related to the purification of 1-(Cyanomethyl)cyclohexanecarbonitrile.

| Parameter | Value/Description | Reference |

| Compound Name | 1-(Cyanomethyl)cyclohexanecarbonitrile | [4] |

| CAS Number | 4172-99-0 | [4][5] |

| Molecular Formula | C₉H₁₂N₂ | [4][6] |

| Molecular Weight | 148.21 g/mol | [4] |

| Melting Point | 84-86°C | [3][4] |

| Stationary Phase | Silica Gel | [3] |

| Mobile Phase (Eluent) | Chloroform/Methanol (9:1, v/v) is a reported system for related compounds. | [3] |

| Reported Purity | A patented synthesis process reports a purity of 99.10% (by GC). | [3] |

| Reported Yield | The same patented process reports a yield of 94.1%. | [3] |

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography purification of 1-(Cyanomethyl)cyclohexanecarbonitrile.

A troubleshooting workflow for column chromatography.

References

- 1. Chromatography [chem.rochester.edu]

- 2. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]

- 3. 1-(Cyanomethyl)cyclohexanecarbonitrile | 4172-99-0 | Benchchem [benchchem.com]

- 4. 4172-99-0 CAS MSDS (1-CYANOCYCLOHEXANE ACETONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 1-Cyanocyclohexaneacetonitrile | CAS#:4172-99-0 | Chemsrc [chemsrc.com]

- 6. 1-Cyanocyclohexaneacetonitrile | C9H12N2 | CID 10920666 - PubChem [pubchem.ncbi.nlm.nih.gov]

Preventing elimination and isomerization in cyclohexanecarbonitrile reactions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclohexanecarbonitrile and its derivatives. The focus is on preventing and troubleshooting common side reactions, specifically elimination and isomerization, to improve reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of cyclohexanecarbonitrile?

A1: The most prevalent side reactions are elimination and isomerization.[1][2] Elimination reactions, particularly when starting from cyclohexyl halides or sulfonates, often lead to the formation of cyclohexene as a major byproduct.[3] Isomerization can involve the rearrangement of the cyclohexane ring, for instance, to form methylcyclopentane, especially under acidic conditions.[4]

Q2: How does the choice of base influence the outcome of reactions involving cyclohexanecarbonitrile precursors?

A2: The choice of base is critical in determining the ratio of substitution to elimination products. Strong, bulky bases tend to favor elimination (E2 mechanism), as they can more readily abstract a proton from the beta-carbon.[5] For substitution reactions to be favored, milder bases or reaction conditions that do not promote elimination are necessary. In alkylation reactions of cyclohexanecarbonitrile itself, strong bases like Grignard reagents are used to deprotonate the alpha-carbon; however, the reaction conditions must be carefully controlled to avoid side reactions.[6][7]

Q3: My reaction is producing a significant amount of cyclohexene. What are the likely causes and how can I minimize its formation?

A3: The formation of cyclohexene is a classic example of an elimination reaction competing with the desired substitution. This is particularly common when using strong bases with cyclohexyl halides.[3] To minimize cyclohexene formation, consider the following:

-

Choice of Leaving Group: A better leaving group can sometimes favor substitution over elimination.

-

Reaction Temperature: Lowering the reaction temperature generally disfavors elimination more than substitution.

-

Choice of Base: Use a less sterically hindered or a weaker base if possible.

-

Solvent: The choice of solvent can influence the reaction pathway. Aprotic polar solvents can favor substitution reactions.

Q4: I am observing unexpected isomers in my final product. What could be causing this?

A4: Isomerization can occur under both acidic and basic conditions. Acid-catalyzed isomerization can lead to skeletal rearrangements of the cyclohexane ring.[4] Under basic conditions, if there are acidic protons on the ring, epimerization or other isomerizations can occur. Carefully controlling the pH and temperature of your reaction is crucial. Ensure that your starting materials are isomerically pure and that no unintended acid or base is introduced during the reaction or workup.

Troubleshooting Guides

Guide 1: Low Yield in Alkylation of Cyclohexanecarbonitrile

Problem: Attempting to alkylate cyclohexanecarbonitrile at the alpha-position results in low yields of the desired product and the formation of multiple byproducts.

| Potential Cause | Recommended Solution | Expected Outcome |

| Incorrect order of reagent addition. | Add the Grignard reagent to a mixture of cyclohexanecarbonitrile and the alkylating agent.[6] | Improved yield and reduction in the formation of by-products.[6] |

| Reaction with the Grignard reagent and alkylating agent. | The surprising finding is that the reaction between the Grignard reagent and the alkylating agent is not a major competing reaction when the addition is done correctly.[6] | Higher conversion to the desired alkylated product. |

| Suboptimal reaction temperature. | Maintain the reaction temperature between 46.0 and 55.2 °C during the addition of the Grignard reagent.[6] | Increased reaction rate and selectivity towards the desired product. |

Guide 2: Formation of Elimination Byproducts in Nucleophilic Substitution

Problem: Synthesis of cyclohexanecarbonitrile from cyclohexyl bromide and sodium cyanide results in a high percentage of cyclohexene.

| Potential Cause | Recommended Solution | Expected Outcome |

| Strongly basic reaction conditions. | Use a milder cyanide source or add a phase-transfer catalyst to facilitate the reaction under less harsh conditions.[8] | Increased yield of the substitution product over the elimination product. |

| High reaction temperature. | Conduct the reaction at a lower temperature. Elimination reactions often have a higher activation energy than substitution reactions. | A decrease in the rate of cyclohexene formation. |

| Conformational effects. | For E2 elimination, a trans-diaxial orientation of the leaving group and a beta-hydrogen is required.[5][9] If the desired substitution product has a specific stereochemistry, consider a substrate where this conformation is disfavored. | Reduced rate of elimination. |

Experimental Protocols

Protocol 1: One-Pot Synthesis of Cyclohexanecarbonitrile from Cyclohexanone

This protocol is based on the high-yielding, one-pot processes designed to minimize side reactions.[1][2]

Materials:

-

Cyclohexanone

-

Methyl carbazate

-

Hydrogen cyanide (or a source of cyanide, handled with extreme caution in a well-ventilated fume hood)

-

Methanol

-

Copper(II) chloride dihydrate

-

Hydrogen peroxide (30%)

-

Aqueous ammonia (28%)

-

Cyclohexane for extraction

Procedure:

-

In a suitable reaction vessel, prepare a methanol solution of methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate by reacting cyclohexanone, methyl carbazate, and hydrogen cyanide in methanol.

-

To this in-situ prepared solution, add a water solution of copper(II) chloride dihydrate and aqueous ammonia.

-

Carefully add a solution of hydrogen peroxide (30%) and aqueous ammonia in water to the reaction mixture over a period of 3 hours, maintaining the temperature between 40-45°C and the pH between 8-9 by the controlled addition of 20% aqueous ammonia.

-

After the reaction is complete, extract the product with cyclohexane.

-

The organic phase is separated, and the cyclohexane is removed by distillation.

-

The crude product is then purified by distillation under reduced pressure to yield pure cyclohexanecarbonitrile.

Expected Yield: >90%[2]

Protocol 2: Alkylation of Cyclohexanecarbonitrile

This protocol is for the synthesis of 1-(2-Ethyl-butyl)-cyclohexanecarbonitrile and is adapted from a patented procedure.[6]

Materials:

-

Cyclohexanecarbonitrile

-

1-bromo-2-ethylbutane (alkylating agent)

-

Diisopropylamine (secondary amine)

-

Tetrahydrofuran (THF, nonprotic solvent)

-

Methylmagnesium chloride in THF (Grignard reagent)

-

n-Heptane

-

Hydrochloric acid

Procedure:

-

Charge a reactor with cyclohexanecarbonitrile, 1-bromo-2-ethylbutane, diisopropylamine, and THF.

-

Heat the resulting solution to 45-50°C under a continuous stream of nitrogen.

-

Add the methylmagnesium chloride solution over 65 minutes while maintaining the reaction temperature between 46.0 and 55.2°C.

-

Reflux the mixture for approximately 100 minutes.

-

Monitor the reaction by gas-liquid chromatography (GLC) to confirm the consumption of cyclohexanecarbonitrile.

-

Cool the mixture and quench by transferring it into a stirred mixture of deionized water, hydrochloric acid, and n-heptane, keeping the temperature between 15 and 60°C.

-

Separate the organic phase, which contains the desired product.

Expected Yield: ~96-98% (by GLC analysis)[6]

Visualizations

Caption: Competing SN2 and E2 pathways in the synthesis of cyclohexanecarbonitrile.

Caption: Optimized workflow for the alkylation of cyclohexanecarbonitrile.

References